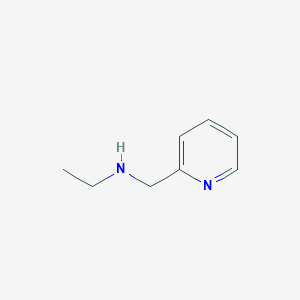

N-(pyridin-2-ylmethyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUUGOCTJVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406028 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-58-8 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(pyridin-2-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-2-ylmethyl)ethanamine is a substituted pyridine derivative with a chemical structure that suggests its potential utility in diverse fields of chemical research, particularly in medicinal chemistry and materials science. Its bifunctional nature, possessing both a pyridine ring and a secondary amine, makes it an attractive candidate as a ligand in coordination chemistry and as a scaffold for the synthesis of novel bioactive compounds. The pyridine moiety provides a site for metal coordination and potential π-π stacking interactions, while the flexible ethylamine side chain can engage in hydrogen bonding and offers a point for further chemical modification. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in the public domain. Therefore, a combination of data from authoritative databases and predicted values for closely related isomers is presented to provide a comprehensive profile.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | N-(pyridin-3-ylmethyl)ethanamine (Predicted) | N-(pyridin-4-ylmethyl)ethanamine (Experimental) |

| CAS Number | 51639-58-8[1] | 3000-75-7 | 33403-97-3 |

| Molecular Formula | C₈H₁₂N₂[1] | C₈H₁₂N₂ | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [1] | 136.19 g/mol | 136.19 g/mol |

| Boiling Point | Not available | 217.5 ± 15.0 °C | 225 °C |

| Density | Not available | 0.967 ± 0.06 g/cm³ | 0.979 g/mL at 25 °C |

| Solubility | Not available | Not available | Miscible in water, soluble in organic solvents[2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge, the ethyl group, and the N-H proton. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with the proton at the 6-position of the pyridine ring being the most deshielded due to its proximity to the nitrogen atom. The methylene protons adjacent to the pyridine ring and the nitrogen atom will likely appear as singlets or multiplets in the range of δ 2.5-4.0 ppm. The ethyl group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons. The N-H proton signal will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The methylene carbon of the benzyl group and the methylene and methyl carbons of the ethyl group will appear in the aliphatic region (δ 10-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ due to the C-H stretching vibrations of the pyridine ring.

-

C-H Stretch (Aliphatic): Strong absorption bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the methylene and methyl groups.

-

C=N and C=C Stretch (Aromatic): Characteristic absorptions in the 1400-1600 cm⁻¹ range due to the stretching vibrations of the C=N and C=C bonds within the pyridine ring.

-

N-H Bend: An absorption band around 1500-1600 cm⁻¹ for the N-H bending vibration.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 136. Key fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to fragments corresponding to the pyridin-2-ylmethyl cation (m/z = 92) and the ethylaminyl radical, or the ethyl cation (m/z = 29) and the (pyridin-2-ylmethyl)aminyl radical.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through reductive amination.[3] This one-pot reaction involves the condensation of 2-pyridinecarboxaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

Causality Behind Experimental Choices: This protocol utilizes sodium borohydride as the reducing agent due to its ready availability, ease of handling, and selectivity for the imine over the starting aldehyde under controlled conditions. Methanol is chosen as the solvent as it effectively dissolves the reactants and the reducing agent. The reaction is performed at a reduced temperature initially to control the exothermic reaction and then allowed to proceed at room temperature to ensure completion.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (1 equivalent) in methanol.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. To this, add a solution of ethylamine (1.1 equivalents) in methanol dropwise while stirring.

-

Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validating System: The purity of the synthesized compound should be confirmed by Thin Layer Chromatography (TLC) against the starting materials and by spectroscopic methods (NMR, IR, and MS) to validate its structure.

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in various areas of chemical science.

Coordination Chemistry

The presence of both a pyridine nitrogen and a secondary amine nitrogen allows this compound to act as a bidentate ligand, forming stable complexes with a variety of transition metals.[4] The formation of a five-membered chelate ring upon coordination enhances the stability of these metal complexes. These complexes have potential applications in catalysis, materials science, and as models for biological systems. The specific geometry and electronic properties of the resulting metal complex will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Caption: Chelation of a metal ion by this compound.

Drug Development and Medicinal Chemistry

Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The this compound scaffold can be readily modified at the secondary amine position to generate a library of derivatives for biological screening. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, which can in turn influence its interaction with biological targets. Studies on related pyridine derivatives have shown that such modifications can lead to potent antimicrobial and anticancer agents.[6]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile chemical building block with significant potential in coordination chemistry and drug discovery. While a comprehensive experimental characterization of this specific compound is lacking in the literature, its properties can be reasonably inferred from related structures. The synthetic route via reductive amination is straightforward and allows for the facile generation of derivatives. Further research into the coordination chemistry and biological activities of this compound and its analogs is warranted and could lead to the development of novel catalysts, materials, and therapeutic agents.

References

-

PubChem. This compound. [Link]

-

ChemBK. N-(pyridin-4-ylmethyl)ethanamine. [Link]

- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv

- Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

- Crystal structure of catena-poly[[silver(I)-μ-N-(pyridin-2-ylmethyl)

- N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E.

- Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)

-

(PDF) N-(Pyridin-2-ylmethyl)pyridin-2-amine - ResearchGate. [Link]

-

Reductive amination - Wikipedia. [Link]

-

N-(pyridin-4-ylmethyl)ethanamine - ChemBK. [Link]

- Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

- Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. Journal of Kerbala University.

-

(PDF) Synthesis and antimicrobial studies of new pyridine derivatives - ResearchGate. [Link]

Sources

- 1. This compound | C8H12N2 | CID 4723804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-(pyridin-2-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyridin-2-ylmethyl)ethanamine is a pivotal building block in medicinal chemistry and materials science, frequently incorporated into ligands for metal complexes and as a precursor for pharmacologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile secondary amine. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the two most prevalent synthetic strategies: reductive amination of pyridine-2-carbaldehyde and nucleophilic substitution of 2-(chloromethyl)pyridine. This document is intended to serve as a practical resource for researchers, offering field-proven insights to enable efficient and reliable synthesis of this compound.

Introduction

This compound, a substituted pyridine derivative, possesses a unique combination of a coordinating pyridine ring and a flexible ethylamino side chain. This structural motif makes it an attractive synthon in various chemical disciplines. In coordination chemistry, it serves as a bidentate ligand, forming stable complexes with a range of transition metals. These complexes have been explored for their catalytic activity and as models for biological systems. In drug discovery, the this compound scaffold is a component of molecules with diverse biological activities.

The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will provide a detailed examination of the two principal methods for its preparation, offering a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two distinct and reliable chemical transformations:

-

Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from pyridine-2-carbaldehyde and ethylamine, which is subsequently reduced in situ to the desired secondary amine.

-

Nucleophilic Substitution: This pathway relies on the alkylation of ethylamine with a suitable electrophile, typically 2-(chloromethyl)pyridine.

Each of these methodologies presents its own set of advantages and challenges, which will be discussed in detail in the following sections.

Pathway 1: Reductive Amination of Pyridine-2-Carbaldehyde

Reductive amination is a widely employed and highly efficient method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of pyridine-2-carbaldehyde and ethylamine. This intermediate is then reduced without isolation to yield this compound. The key to a successful reductive amination is the use of a reducing agent that is selective for the imine double bond in the presence of the starting aldehyde.

Mechanism and Rationale

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates both the imine formation and the subsequent reduction. The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride could reduce the imine, they would also readily reduce the starting aldehyde. Therefore, milder and more selective hydridic reducing agents are preferred.

Commonly used reducing agents for this transformation include:

-

Sodium borohydride (NaBH₄): A cost-effective and readily available reagent. Its reactivity can be modulated by the choice of solvent and temperature.

-

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective as it is more selective for the protonated imine (iminium ion) over the carbonyl group of the aldehyde, minimizing the formation of the corresponding alcohol byproduct.[2]

-

Pyridine-borane complex: A mild and selective reducing agent that can be used for in situ reductive aminations.[3]

The causality behind this selectivity lies in the relative electrophilicity of the iminium ion versus the aldehyde. The protonated imine is more electrophilic and thus more susceptible to hydride attack.

Experimental Protocol: Reductive Amination

This protocol provides a generalized yet robust procedure for the synthesis of this compound via reductive amination.

Materials:

-

Pyridine-2-carbaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-2-carbaldehyde (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: To the cooled solution, add ethylamine (1.1-1.5 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes at this temperature to facilitate imine formation.

-

Reduction: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. The aqueous layer may need to be basified with a sodium hydroxide solution to ensure the product is in its free base form for efficient extraction. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Characterization: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary: Reductive Amination

| Parameter | Typical Conditions |

| Solvent | Methanol, Ethanol |

| Reducing Agent | NaBH₄, NaBH₃CN |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 70-90% |

Process Flow Diagram: Reductive Amination

Caption: Reductive amination workflow.

Pathway 2: Nucleophilic Substitution with 2-(Chloromethyl)pyridine

An alternative and equally viable route to this compound is the nucleophilic substitution reaction between 2-(chloromethyl)pyridine and ethylamine. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

Mechanism and Rationale

This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thereby increasing the nucleophilicity of ethylamine. A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid generated during the reaction. The starting material, 2-(chloromethyl)pyridine, is often used as its hydrochloride salt for stability, which necessitates the use of a base to liberate the free base in situ.

A significant consideration in this pathway is the potential for over-alkylation. Since the product, this compound, is also a nucleophile, it can react with another molecule of 2-(chloromethyl)pyridine to form a tertiary amine byproduct. To minimize this, an excess of ethylamine is typically used.

Synthesis of the Precursor: 2-(Chloromethyl)pyridine

The successful execution of this pathway is contingent on the availability of 2-(chloromethyl)pyridine. This precursor can be synthesized from 2-picoline N-oxide by treatment with phosphoryl chloride or from 2-pyridinemethanol using thionyl chloride.[4][5] A common method involves the reaction of 2-pyridinemethanol with thionyl chloride, often in an inert solvent like toluene.[4]

Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for the synthesis of this compound via nucleophilic substitution.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Ethylamine (as a concentrated aqueous solution or in a suitable solvent)

-

Potassium carbonate or Triethylamine

-

Acetonitrile or Dimethylformamide (DMF)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents) in acetonitrile or DMF.

-

Amine Addition: Add an excess of ethylamine (2.0-5.0 equivalents) to the suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Nucleophilic Substitution

| Parameter | Typical Conditions |

| Solvent | Acetonitrile, DMF |

| Base | K₂CO₃, Et₃N |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 4-24 hours |

| Typical Yield | 60-80% |

Process Flow Diagram: Nucleophilic Substitution

Caption: Nucleophilic substitution workflow.

Comparative Analysis of Synthetic Pathways

| Feature | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | Pyridine-2-carbaldehyde, Ethylamine | 2-(Chloromethyl)pyridine, Ethylamine |

| Key Reagents | Selective reducing agent (e.g., NaBH₄) | Base (e.g., K₂CO₃) |

| Advantages | One-pot procedure, generally higher yields, milder conditions | Utilizes a stable precursor (hydrochloride salt) |

| Disadvantages | Potential for alcohol byproduct formation | Potential for over-alkylation, may require synthesis of the chloromethylpyridine precursor |

| Atom Economy | Generally higher | Can be lower due to the use of a base |

Conclusion

Both reductive amination and nucleophilic substitution represent reliable and effective methods for the synthesis of this compound. The choice between these two pathways will often depend on the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. For its operational simplicity and typically higher yields, reductive amination is often the preferred method for the laboratory-scale synthesis of this important chemical intermediate. This guide has provided the foundational knowledge and practical protocols to empower researchers in the successful synthesis of this compound for their diverse research and development endeavors.

References

- Exploring the Synthesis and Applications of N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. (URL not available)

-

Synthesis of N-Methyl-N-[2-(3-pyridyl)ethyl]amine. PrepChem.com. [Link]

-

This compound. PubChem. [Link]

-

N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

N-(Pyridin-2-ylmethyl)pyridin-2-amine. ResearchGate. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

-

A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. ResearchGate. [Link]

-

Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Dalton Transactions. [Link]

-

N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride (846RB). Pharmaffiliates. [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

- Step A: Preparation of the coordinating monomer N-[2(4-pyridyl)-ethyl]ethylene diamine. (URL not available)

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

-

A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. ResearchGate. [Link]

-

Tris[(2‐Pyridyl)Methyl] Amine (TPA) and (+)‐Bis[(2‐Pyridyl)methyl]‐1‐(2‐Pyridyl)‐Ethylamine (α‐Metpa). ResearchGate. [Link]

-

Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes. PubMed Central. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. [Link]

- Preparation of chloromethylpyridine hydrochlorides.

- Synthetic method of 2-chloromethylpyridine hydrochloride.

- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

- Method for preparing 2-chloro-5-alkylaminomethyl-pyridine.

Sources

- 1. gctlc.org [gctlc.org]

- 2. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(pyridin-2-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyridin-2-ylmethyl)ethanamine is a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science, primarily owing to its role as a bidentate ligand in the formation of metal complexes. The spatial arrangement of its constituent atoms—its conformation—is critical in defining its chemical reactivity, biological activity, and material properties. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. We will explore the key structural features, delve into the theoretical and practical aspects of its conformational analysis using modern computational and experimental techniques, and present detailed protocols for these investigations. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this and structurally related molecules.

Introduction: The Significance of Conformation in this compound

This compound, with the chemical formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol , is a molecule of interest due to its structural motifs that are conducive to a range of applications.[1] Its pyridine ring and ethylamine side chain offer sites for hydrogen bonding and metal coordination, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.

The biological activity and chemical reactivity of a flexible molecule like this compound are not solely determined by its chemical constitution but are intimately linked to the three-dimensional shapes, or conformations, it can adopt. The relative orientation of the pyridine ring and the ethylamine group, governed by rotation around single bonds, dictates the molecule's steric and electronic profile. Understanding the preferred conformations and the energy barriers to their interconversion is therefore paramount for:

-

Drug Design: The conformation of a ligand determines its binding affinity and selectivity for a biological target.

-

Catalysis: The geometry of metal complexes, which is influenced by the ligand's conformation, is crucial for their catalytic activity.

-

Materials Science: The packing of molecules in a crystal lattice, which affects the material's properties, is dependent on the preferred molecular conformation.

This guide will provide a detailed exploration of the molecular architecture of this compound and a practical framework for its conformational analysis.

Molecular Structure and Key Rotatable Bonds

The molecular structure of this compound is characterized by a pyridine ring linked to an ethylamine moiety via a methylene bridge. The key to its conformational flexibility lies in the single bonds that allow for rotation of different molecular fragments relative to one another.

The principal rotatable bonds that define the overall conformation of this compound are:

-

τ₁ (tau-1): The torsion angle around the C(pyridine)-CH₂ bond.

-

τ₂ (tau-2): The torsion angle around the CH₂-NH bond.

-

τ₃ (tau-3): The torsion angle around the NH-CH₂ bond of the ethyl group.

-

τ₄ (tau-4): The torsion angle around the CH₂-CH₃ bond of the ethyl group.

The interplay of these rotations gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Methodologies for Conformational Analysis

A comprehensive understanding of the conformational preferences of this compound requires a synergistic approach, combining experimental techniques with computational modeling.

Computational Chemistry: A Predictive Approach

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of molecules in silico. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying organic molecules.[2]

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify a set of low-energy starting geometries. This is often done using a less computationally expensive method like molecular mechanics.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set. This process finds the lowest energy geometry for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as Gibbs free energies.

-

Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust theoretical level or a larger basis set.

-

Analysis: The relative energies of the conformers are calculated to determine their populations at a given temperature. The geometric parameters, such as dihedral angles, are analyzed to characterize the different conformations.

Experimental Techniques: Validation and Characterization

Experimental methods provide crucial data to validate and complement computational findings.

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[3][4] For a flexible molecule like this compound, the observed NMR spectrum is an average of the spectra of all contributing conformers, weighted by their populations.

Key NMR Parameters for Conformational Analysis:

-

Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which changes with conformation.

-

Coupling Constants (J): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons, which can help to distinguish between different conformers.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to assign the resonances of the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space proton-proton proximities.

-

-

Data Analysis: The measured coupling constants and NOE intensities are used to derive dihedral angle and distance restraints, which can then be used to build a 3D model of the predominant conformation(s) in solution.

Single-crystal X-ray diffraction provides a definitive picture of the molecular conformation in the solid state. While this conformation may be influenced by crystal packing forces, it represents a low-energy state of the molecule and provides invaluable data for benchmarking computational models. A study on the related molecule, N-(Pyridin-2-ylmethyl)pyridin-2-amine, revealed C-N-C-C torsion angles of 67.4° and -69.3° in the two independent molecules in the asymmetric unit, with dihedral angles between the pyridine rings of 84.0° and 83.2°.[5][6][7] This suggests that a non-planar arrangement is likely to be a low-energy conformation for this compound as well.

Predicted Conformational Preferences

While specific experimental or computational studies on this compound are not yet available in the literature, we can predict some key conformational features based on related systems and general chemical principles:

-

Gauche and Anti Conformations: Rotation around the C-C and C-N bonds of the ethylamine chain will likely lead to stable gauche and anti conformers.

-

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the amine proton and the pyridine nitrogen could stabilize certain conformations.

-

Steric Hindrance: Steric repulsion between the pyridine ring and the ethyl group will disfavor conformations where these groups are in close proximity.

A thorough computational analysis, as outlined above, is necessary to quantify the relative energies of these potential conformers and to predict the most stable structures.

Data Presentation

For a comprehensive analysis, the results of computational and experimental studies should be presented in a clear and concise manner.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Postulated Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | τ₁ (°) | τ₂ (°) | τ₃ (°) | τ₄ (°) |

| 1 | 0.00 | value | value | value | value |

| 2 | value | value | value | value | value |

| 3 | value | value | value | value | value |

| ... | ... | ... | ... | ... | ... |

| This table is a template to be populated with data from computational studies. |

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Py-C2 | - | value |

| Py-C3 | value | value |

| Py-C4 | value | value |

| Py-C5 | value | value |

| Py-C6 | value | value |

| Methylene-C | value | value |

| Ethyl-CH₂ | value | value |

| Ethyl-CH₃ | value | value |

| NH | value | - |

| This table is a template to be populated with experimental NMR data. |

Conclusion and Future Directions

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. This guide has outlined a comprehensive strategy for the elucidation of its molecular structure and conformational preferences, integrating computational and experimental approaches. While direct studies on this molecule are currently lacking, the methodologies and insights from related systems provide a solid foundation for future investigations.

Future research should focus on:

-

Detailed Computational Studies: Performing high-level DFT calculations to map the potential energy surface and identify all stable conformers.

-

Comprehensive NMR Analysis: Utilizing advanced NMR techniques, such as residual dipolar couplings, to obtain more precise structural information in solution.

-

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound or its derivatives to definitively determine its solid-state conformation.

By combining these approaches, a complete and nuanced understanding of the conformational behavior of this compound can be achieved, paving the way for its rational application in drug discovery and materials science.

References

-

MDPI. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Retrieved from [Link]

-

PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

University of Southampton. (2022). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. Retrieved from [Link]

-

PubMed. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Retrieved from [Link]

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.

-

ResearchGate. (n.d.). A Conformational Study of ( E )- and ( Z )-Pyridine-2-Carbaldehyde-2′-Pyridylhydrazone. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Retrieved from [Link]

-

PubMed. (2011). N-(Pyridin-2-ylmeth-yl)pyridin-2-amine. Retrieved from [Link]

-

PMC - NIH. (n.d.). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Retrieved from [Link]

-

MDPI. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Modulation of n → π Interaction in the Complexes of p-Substituted Pyridines with Aldehydes: A Theoretical Study*. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C8H12N2 | CID 4723804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auremn.org.br [auremn.org.br]

- 5. researchgate.net [researchgate.net]

- 6. N-(Pyridin-2-ylmeth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IUPAC Nomenclature of N-(pyridin-2-ylmethyl)ethanamine and its Derivatives

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the heterocyclic amine N-(pyridin-2-ylmethyl)ethanamine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions, ensuring clarity and precision in chemical communication.

Foundational Principles of IUPAC Nomenclature

The systematic naming of organic compounds by IUPAC is a rule-based system designed to provide a unique and unambiguous name for any given structure. For a molecule like this compound, which incorporates both a heterocyclic aromatic ring and a secondary amine, several key principles of substitutive nomenclature come into play. This system treats a molecule as a parent hydride (an alkane, cycloalkane, or aromatic system) with various substituents attached.[1]

The core of the IUPAC system involves a stepwise process:

-

Identifying the Principal Characteristic Group: This group defines the class of the compound and typically provides the suffix of the name.

-

Determining the Parent Hydride: This is the main chain or ring system to which the principal characteristic group is attached.

-

Naming and Numbering the Parent Hydride and Substituents: This is done according to a set of priority rules to ensure a single, unambiguous name.

Deconstructing the Nomenclature of this compound

The IUPAC name for the core molecule is This compound .[2] Let us dissect this name to understand the application of IUPAC rules.

Identification of the Principal Functional Group and Parent Hydride

The molecule contains two key functional components: a pyridine ring and a secondary amine. According to IUPAC priority rules, the amine functional group takes precedence in determining the suffix of the name.[3][4] Therefore, the molecule is named as a derivative of an amine.

Specifically, it is a secondary amine, characterized by a nitrogen atom bonded to two carbon-containing groups.[5] In the IUPAC nomenclature for unsymmetrical secondary and tertiary amines, the largest alkyl group attached to the nitrogen atom is considered the parent chain, and the other groups are treated as substituents on the nitrogen atom, designated by the locant 'N-'.[4][5][6]

In this case, the two groups attached to the nitrogen are an ethyl group (-CH2CH3) and a pyridin-2-ylmethyl group (-CH2-C5H4N). The ethyl group gives rise to the parent alkane, ethane. By replacing the '-e' with '-amine', we get the parent amine name: ethanamine .

Naming the Substituent on the Nitrogen Atom

The other group attached to the nitrogen is a pyridine ring linked via a methylene bridge (-CH2-).

-

Pyridine as a Substituent: The pyridine ring itself is a six-membered aromatic heterocycle containing one nitrogen atom. "Pyridine" is a retained and preferred IUPAC name.[7][8] When a pyridine ring is a substituent, it is referred to as a pyridinyl group. However, the historical name pyridyl is encouraged by IUPAC and is commonly used.[7]

-

Numbering the Pyridine Ring: The numbering of the pyridine ring begins at the nitrogen atom as position 1.[5][7]

-

The Methylene Bridge: The substituent is not just a pyridine ring but a pyridine ring attached to a methylene group. This combined substituent is named (pyridin-2-ylmethyl) . The '2' indicates that the methylene group is attached to the second position of the pyridine ring. The parentheses are used to avoid ambiguity and clearly define the entire substituent group attached to the nitrogen.

Assembling the Final IUPAC Name

Combining these elements, we arrive at the full IUPAC name:

-

Parent Amine: ethanamine

-

Substituent on Nitrogen: (pyridin-2-ylmethyl)

-

Locant for the Substituent: N-

This logically constructs the name This compound .

Experimental Workflow for IUPAC Name Determination

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Nomenclature of Derivatives

The systematic approach used for the parent compound can be extended to its derivatives. Substitutions can occur on the pyridine ring, the ethylamine chain, or the amine nitrogen itself (forming a tertiary amine).

Substitution on the Pyridine Ring

When substituents are present on the pyridine ring, they are named and numbered as prefixes to the 'pyridin' part of the name. The numbering of the pyridine ring consistently starts with the nitrogen as position 1.

Example: A chlorine atom at position 5 of the pyridine ring.

-

Substituent: 5-chloro

-

Core Name: N-((5-chloropyridin-2-yl)methyl)ethanamine

Table 1: IUPAC Nomenclature for Pyridine-Substituted Derivatives

| Substituent on Pyridine Ring | Position | IUPAC Name |

| Methyl | 4 | N-((4-methylpyridin-2-yl)methyl)ethanamine |

| Bromo | 6 | N-((6-bromopyridin-2-yl)methyl)ethanamine |

| Nitro | 3 | N-((3-nitropyridin-2-yl)methyl)ethanamine |

Substitution on the Ethanamine Chain

Substituents on the ethylamine chain are numbered starting from the carbon attached to the nitrogen as position 1.

Example: A methyl group on the carbon adjacent to the nitrogen.

-

Parent Amine: propan-2-amine (as the longest chain is now three carbons)

-

Full Name: 1-(pyridin-2-yl)-N-methylpropan-2-amine

Example: A hydroxyl group on the terminal carbon of the ethyl group.

-

Principal Functional Group: Alcohol (higher priority than amine)

-

Parent Name: ethanol

-

Amine as a substituent: (ethyl(pyridin-2-ylmethyl)amino)

-

Full Name: 2-(ethyl(pyridin-2-ylmethyl)amino)ethanol

Substitution on the Amine Nitrogen (Tertiary Amines)

If a third group is added to the nitrogen, the compound becomes a tertiary amine. The longest alkyl chain still determines the parent amine, and the other two groups are named as N-substituents, listed alphabetically.[5]

Example: An additional methyl group on the nitrogen.

-

Parent Amine: ethanamine

-

N-Substituents: methyl, (pyridin-2-ylmethyl)

-

Full Name: N-methyl-N-(pyridin-2-ylmethyl)ethanamine

Decision Tree for Naming Derivatives

Caption: A decision-making diagram for the nomenclature of substituted this compound derivatives.

Conclusion

The IUPAC nomenclature for this compound and its derivatives is a systematic process rooted in the fundamental principles of identifying the principal functional group and the parent hydride. By treating the molecule as an N-substituted ethanamine, a clear and unambiguous name is derived. This systematic approach allows for the logical naming of a wide array of derivatives, ensuring that the chemical structure is accurately communicated among scientists and researchers in the field of drug development and beyond. Adherence to these principles is paramount for maintaining the integrity and clarity of scientific communication.

References

-

International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia contributors. (2024, April 29). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Fiveable. (n.d.). 24.1 Naming Amines - Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.1 Naming Amines. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 11). 24.1: Naming Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. Retrieved from [Link]

-

IUPAC. (1993). A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). Blackwell Scientific Publications. [Link]

-

Quora. (2018, January 17). What is the IUPAC name of pyridine? Retrieved from [Link]

-

Coursecontent. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. acdlabs.com [acdlabs.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

N-(pyridin-2-ylmethyl)ethanamine CAS number and registration details

An In-Depth Technical Guide to N-(pyridin-2-ylmethyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a secondary amine featuring a pyridine ring linked to an ethylamine moiety. This structural motif makes it a valuable building block in medicinal chemistry and materials science. Its ability to act as a ligand for metal ions and its utility as a scaffold for the synthesis of more complex molecules have led to its investigation in various research areas, including the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications for researchers and professionals in drug development.

Part 1: Chemical Identity and Registration Details

A precise understanding of a compound's identity is fundamental for all scientific research and development. This section details the key identifiers and properties of this compound.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound:

-

CAS Number : 51639-58-8[1]

This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory submissions.

Synonyms: The compound is also known by several other names, including:

-

N-Ethyl-N-(2-pyridylmethyl)amine[1]

-

ethyl(pyridin-2-ylmethyl)amine[1]

-

N-Ethyl-2-pyridylmethylamine[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These properties are essential for predicting its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Structural Representation

The two-dimensional structure of this compound is depicted below.

Caption: 2D structure of this compound.

Part 2: Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through reductive amination. This versatile and widely used method allows for the formation of amines from carbonyl compounds and amines.[2]

Reductive Amination: A Mechanistic Overview

Reductive amination involves a two-step process that is often performed in a single pot:

-

Imine Formation: A carbonyl compound, in this case, 2-pyridinecarboxaldehyde, reacts with a primary amine, ethylamine, to form an intermediate imine. This reaction is typically catalyzed by a mild acid.

-

Reduction: The resulting imine is then reduced to the corresponding secondary amine using a suitable reducing agent. A key advantage of this method is the ability to use reducing agents that are selective for the imine over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[3]

The overall reaction is illustrated in the workflow diagram below.

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound based on standard reductive amination procedures.[4][5]

Materials:

-

2-Pyridinecarboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add ethylamine (1.1 eq) at room temperature with stirring.

-

pH Adjustment: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Causality Behind Experimental Choices:

-

Slightly Acidic pH: This is a critical parameter for imine formation. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, a highly acidic medium would protonate the amine, rendering it non-nucleophilic.

-

Sodium Cyanoborohydride: This reducing agent is less reactive than sodium borohydride and can selectively reduce the imine in the presence of the unreacted aldehyde.[3] This minimizes the formation of the corresponding alcohol as a byproduct.

-

Aqueous Workup with Bicarbonate: This step neutralizes the acetic acid catalyst and removes any water-soluble byproducts.

Part 3: Applications in Drug Development

The pyridine-2-methylamine scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have shown promise as inhibitors of various biological targets.

MmpL3 Inhibition for Antitubercular Agents

A notable application of pyridine-2-methylamine derivatives is in the development of inhibitors for the Mycobacterial membrane protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[6] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Structure-based drug design has led to the identification of potent pyridine-2-methylamine derivatives that bind to the active site of MmpL3.[6] These compounds exhibit significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[6]

Building Block for Biologically Active Molecules

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for further functionalization to explore a wide range of chemical space. For instance, it can be a precursor for compounds targeting neurological disorders or for the development of ligands in coordination chemistry for catalysis and materials science.[7]

Part 4: Analytical Characterization

The confirmation of the structure and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the pyridine ring, the methylene protons adjacent to the pyridine and the amine, and the ethyl group protons.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.[8] Fragmentation patterns can further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine and the C=N and C=C vibrations of the pyridine ring.[8]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, providing both separation and identification.[10] Derivatization might be necessary in some cases to improve the volatility and chromatographic behavior of the amine.[9]

References

- Exploring the Synthesis and Applications of N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. (URL: )

-

This compound | C8H12N2 | CID 4723804. PubChem. (URL: [Link])

- N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem. (URL: )

- N-Methyl-2-(pyridin-3-YL)ethanamine. PubChem. (URL: )

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. (URL: [Link])

-

Reductive amination. Wikipedia. (URL: [Link])

-

ANALYTICAL METHODS. (URL: [Link])

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. (URL: [Link])

-

N-Methyl-2-(4-pyridinyl)ethanamine - Optional[13C NMR]. SpectraBase. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (URL: [Link])

-

Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])

-

Reductive Amination | Synthesis of Amines. YouTube. (URL: [Link])

-

Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. (URL: [Link])

Sources

- 1. This compound | C8H12N2 | CID 4723804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-(pyridin-2-ylmethyl)ethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of N-(pyridin-2-ylmethyl)ethanamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to elucidate the structural features of this compound. Each spectroscopic technique is discussed in detail, explaining the theoretical basis for the observed (predicted) signals and their correlation to the molecular structure. This guide also outlines standardized protocols for acquiring such spectra, ensuring a self-validating framework for experimental replication.

Introduction

This compound is a disubstituted amine containing a pyridine ring, a functional group of significant interest in medicinal chemistry and materials science. The presence of both an aromatic heterocycle and a secondary amine imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's architecture. This guide serves as a detailed reference for the spectroscopic characterization of this compound.

Given the scarcity of published experimental spectral data for this specific molecule, this guide will utilize predicted data generated from advanced computational algorithms. These predictions are based on large databases of experimental results for similar structural motifs and provide a robust framework for understanding the compound's spectroscopic behavior.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral analysis, a standardized atom numbering system is essential. The chemical structure of this compound is presented below with the IUPAC-recommended numbering.

Figure 1. Chemical structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) would exhibit distinct signals for each unique proton environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | Doublet | 1H | H6 |

| ~7.65 | Triplet of Doublets | 1H | H4 |

| ~7.25 | Doublet | 1H | H3 |

| ~7.15 | Triplet | 1H | H5 |

| ~3.90 | Singlet | 2H | H7 |

| ~2.70 | Quartet | 2H | H9 |

| ~1.15 | Triplet | 3H | H10 |

| (Broad) | Singlet | 1H | N-H |

Interpretation and Causality:

-

Aromatic Region (7.0-8.6 ppm): The four protons on the pyridine ring are in distinct chemical environments. The H6 proton, being adjacent to the electronegative nitrogen, is the most deshielded and appears at the lowest field (~8.55 ppm). The coupling patterns (doublet, triplet of doublets, etc.) arise from spin-spin coupling with neighboring protons, and their analysis can confirm the substitution pattern.

-

Methylene Bridge (H7): The two protons of the methylene group attached to the pyridine ring (C7) are chemically equivalent and are expected to appear as a singlet around 3.90 ppm. The proximity to the aromatic ring causes a downfield shift.

-

Ethyl Group (H9 and H10): The methylene protons of the ethyl group (H9) are adjacent to the nitrogen atom, resulting in a downfield shift to around 2.70 ppm. They are split into a quartet by the three neighboring methyl protons (H10). The methyl protons (H10) appear as a triplet around 1.15 ppm due to coupling with the methylene protons (H9).

-

Amine Proton (N-H): The proton on the secondary amine is often broad and its chemical shift can vary depending on concentration and solvent. It is expected to be a broad singlet.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~159.0 | C2 |

| ~149.0 | C6 |

| ~136.5 | C4 |

| ~122.0 | C5 |

| ~121.5 | C3 |

| ~54.0 | C7 |

| ~45.0 | C9 |

| ~15.0 | C10 |

Interpretation and Causality:

-

Aromatic Carbons (120-160 ppm): The five carbons of the pyridine ring have distinct chemical shifts. C2, being directly attached to the nitrogen and the side chain, is the most downfield.

-

Aliphatic Carbons (10-60 ppm): The methylene carbon adjacent to the pyridine ring (C7) is found around 54.0 ppm. The ethyl group carbons, C9 and C10, appear at approximately 45.0 ppm and 15.0 ppm, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1150 | Medium | C-N stretch |

Interpretation and Causality:

-

N-H Stretch: The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

-

C-H Stretches: Aromatic C-H stretches appear at higher wavenumbers (~3050 cm⁻¹) than aliphatic C-H stretches (~2970, ~2870 cm⁻¹).

-

Pyridine Ring Vibrations: The strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-N Stretch: The C-N stretching vibration is expected to appear in the fingerprint region, around 1150 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₂N₂) is 136.19 g/mol .[1] The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 136.

-

Major Fragmentation Pathways:

Sources

An In-depth Technical Guide to the Physical Properties of N-(pyridin-2-ylmethyl)ethanamine

Introduction

N-(pyridin-2-ylmethyl)ethanamine, a substituted pyridine derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a pyridine ring and a secondary amine, imparts a unique combination of properties that make it a valuable building block in the synthesis of novel molecules. A thorough understanding of the fundamental physical properties of this compound, such as its melting and boiling points, is a critical prerequisite for its effective use in research and development. These parameters not only provide an indication of the compound's purity but also dictate the conditions required for its handling, purification, and reaction setup.

Physicochemical Data of this compound

While experimental data is lacking, computational models provide estimated values for some of the physicochemical properties of this compound. It is imperative to note that these are predictions and should be confirmed by experimental determination.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, an accurate melting point determination serves as a crucial indicator of sample purity.

Principle

The determination of melting point involves heating a small, powdered sample of the compound in a capillary tube and observing the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This provides the melting point range.

Experimental Protocol: Capillary Method

This protocol describes the use of a standard melting point apparatus.

Materials:

-

This compound (solid form)

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Melting point apparatus

-

Calibrated thermometer

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass.

-

If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down.

-

The packed sample should have a height of 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.

-

For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Purity Assessment:

-

A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

-

A broad melting point range suggests the presence of impurities.

-

Logical Workflow for Melting Point Determination

Caption: Experimental workflow for melting point determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This physical constant is sensitive to changes in atmospheric pressure. Therefore, it is crucial to record the atmospheric pressure at the time of measurement.

Principle

The boiling point is determined by heating the liquid and observing the temperature at which a steady stream of bubbles emerges from a small, inverted capillary tube placed in the liquid. This indicates that the vapor pressure of the liquid has overcome the external pressure.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for small sample volumes.

Materials:

-

This compound (liquid form)

-

Small test tube

-

Melting point capillary tube (one end sealed)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Apparatus Setup:

-

Attach a small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Add a few drops of this compound to the test tube.

-

Take a melting point capillary tube and place it, sealed end up, into the test tube containing the liquid.

-

-

Heating:

-

Immerse the thermometer and the attached test tube in a heating bath (e.g., mineral oil). The heat should be applied to the side arm of the heating apparatus to ensure even heat distribution.

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

-

-

Boiling Point Observation:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid.

-

-

Pressure Correction:

-

Record the barometric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for highly accurate work.

-

Logical Workflow for Boiling Point Determination

Caption: Experimental workflow for micro boiling point determination.

Conclusion

The determination of fundamental physical properties such as melting and boiling points is a cornerstone of chemical characterization. For this compound, where such experimental data is not currently documented in the public domain, the application of the rigorous and validated protocols outlined in this guide is essential. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, thereby facilitating the confident progression of their research and development activities.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4723804, this compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Solubility Characteristics of N-(pyridin-2-ylmethyl)ethanamine

Abstract